An In-depth Technical Guide to N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide
An In-depth Technical Guide to N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide (CAS No. 262368-30-9). This compound is a key intermediate in the synthesis of Nintedanib, a potent triple tyrosine kinase inhibitor. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and discusses its significant role in medicinal chemistry. While direct biological activity data for this intermediate is not extensively available, its function as a critical building block for a clinically significant drug underscores its importance in pharmaceutical research and development.
Chemical and Physical Properties
N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is a synthetic acetamide derivative. Its core structure consists of a 4-aminophenyl group linked to an acetamide nitrogen, which is also substituted with a methyl group. The acetamide carbonyl is attached to a 4-methylpiperazine ring via a methylene bridge.[1]
Table 1: Physicochemical Properties of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide
| Property | Value | Reference(s) |
| CAS Number | 262368-30-9 | [1] |
| Molecular Formula | C₁₄H₂₂N₄O | [1] |
| Molecular Weight | 262.35 g/mol | [1] |
| Appearance | Off-White to Pale Beige Solid | [1] |
| Melting Point | 152 - 154°C | [1] |
| Boiling Point (Predicted) | 434.8 ± 40.0 °C | [1] |
| Density (Predicted) | 1.151 g/cm³ | [1] |
| pKa (Predicted) | 7.43 ± 0.10 | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
| Storage | Room temperature, in a dark place under an inert atmosphere. | [1] |
Synthesis and Experimental Protocols
The primary role of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is as a key intermediate in the synthesis of Nintedanib.[2] The synthesis generally involves a two-step process starting from 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
Experimental Protocol: Synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide
This protocol is a consolidated representation of publicly available synthesis methods.
Step 1: Synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide
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Reaction Setup: Suspend 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (1.0 eq.) in toluene in a reaction vessel equipped with a stirrer and a dropping funnel.
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Addition of Reagent: Heat the suspension to 40°C. Add N-methylpiperazine (2.48 eq.) dropwise over a period of 30 minutes.
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Reaction: Stir the reaction mixture at 55°C for 2 hours.
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Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and wash with water. The organic layer contains the desired product.
Step 2: Reduction of the Nitro Group to Synthesize N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide
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Preparation: Dilute the organic layer from the previous step with isopropanol.
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Catalyst Addition: Add Palladium on carbon (Pd/C) catalyst.
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Hydrogenation: Hydrogenate the mixture overnight at 20°C under 1 bar of hydrogen pressure.
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Catalyst Removal: After the reaction is complete, remove the catalyst by filtration.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crystalline product can be further purified by grinding with ether, followed by filtration and drying under vacuum.
Characterization: The final product's identity and purity can be confirmed using techniques such as ¹H-NMR, Mass Spectrometry, and HPLC.[3]
Role in Drug Development and Biological Context
While there is limited publicly available data on the intrinsic biological activity of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, its significance lies in its role as a direct precursor to Nintedanib.[2] Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[2]
The general mechanism of such tyrosine kinase inhibitors involves competing with ATP for the binding site on the kinase domain. This inhibition blocks the downstream signaling pathways that are crucial for cell proliferation, migration, and angiogenesis, processes that are often dysregulated in cancer and fibrotic diseases.[4][5]
Visualizations
Synthetic Pathway
Caption: Synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.
General Tyrosine Kinase Inhibitor Signaling Pathway
Caption: General mechanism of a Tyrosine Kinase Inhibitor like Nintedanib.
Conclusion
N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is a compound of high interest in medicinal chemistry and drug development, primarily due to its indispensable role as a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Nintedanib. While its own biological activity profile is not extensively documented, its chemical properties and synthetic accessibility are well-established. This guide provides researchers and scientists with the foundational knowledge of its physicochemical characteristics and a detailed synthetic protocol, highlighting its critical position in the development of targeted cancer therapies. Further investigation into the potential intrinsic pharmacological properties of this molecule could be a subject for future research.
References
- 1. Tyrosine kinase inhibitors and signal transduction: molecular biology and latest data [termedia.pl]
- 2. Nintedanib synthesis - chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
